2-Bromo-N-(2,6-diisopropylphenyl)acetamide
Overview
Description
2-Bromo-N-(2,6-diisopropylphenyl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom attached to the acetamide group, along with two isopropyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,6-diisopropylphenyl)acetamide typically involves the bromination of a precursor compound. One common method involves the reaction of 2,6-diisopropylphenylamine with bromoacetyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,6-diisopropylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide compound, while oxidation may result in the formation of a carboxylic acid derivative.
Scientific Research Applications
2-Bromo-N-(2,6-diisopropylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,6-diisopropylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-: Lacks the bromine atom, leading to different reactivity and applications.
Acetamide, N-[2,6-dimethylphenyl]-2-bromo-: Similar structure but with methyl groups instead of isopropyl groups, affecting its steric and electronic properties.
Uniqueness
2-Bromo-N-(2,6-diisopropylphenyl)acetamide is unique due to the presence of both isopropyl groups and a bromine atom, which confer distinct reactivity and potential applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
135650-07-6 |
---|---|
Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
2-bromo-N-[2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H20BrNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17) |
InChI Key |
QEEKMSCHFGAGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CBr |
Origin of Product |
United States |
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